Cas no 1807276-31-8 (5-Chloro-4-methyl-2-nitromandelic acid)

5-Chloro-4-methyl-2-nitromandelic acid 化学的及び物理的性質
名前と識別子
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- 5-Chloro-4-methyl-2-nitromandelic acid
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- インチ: 1S/C9H8ClNO5/c1-4-2-7(11(15)16)5(3-6(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: AFZBCVOPAFRSKL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1C)[N+](=O)[O-])C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 292
- トポロジー分子極性表面積: 103
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Chloro-4-methyl-2-nitromandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024096-250mg |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015024096-1g |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
Alichem | A015024096-500mg |
5-Chloro-4-methyl-2-nitromandelic acid |
1807276-31-8 | 97% | 500mg |
863.90 USD | 2021-06-18 |
5-Chloro-4-methyl-2-nitromandelic acid 関連文献
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5-Chloro-4-methyl-2-nitromandelic acidに関する追加情報
Introduction to 5-Chloro-4-methyl-2-nitromandelic Acid (CAS No. 1807276-31-8)
5-Chloro-4-methyl-2-nitromandelic acid, identified by the chemical identifier CAS No. 1807276-31-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitro and chloro substituents on a mandelic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural framework of 5-Chloro-4-methyl-2-nitromandelic acid consists of a benzene ring substituted with a hydroxyl group at the alpha position (mandelic acid structure), a nitro group at the 2-position, and a chloro group at the 5-position, with a methyl group at the 4-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The presence of both electron-withdrawing nitro and chloro groups enhances its utility in constructing more complex molecular architectures, particularly in drug discovery initiatives.
In recent years, 5-Chloro-4-methyl-2-nitromandelic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its reactivity allows for facile functionalization through various organic transformations, including reduction of the nitro group to an amine, nucleophilic substitution reactions at the chloro substituent, and coupling reactions with other pharmacophores. These attributes have positioned it as a candidate for synthesizing compounds with potential applications in treating a range of diseases.
One of the most promising areas of research involving 5-Chloro-4-methyl-2-nitromandelic acid is its role in anticancer drug development. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on specific enzymes and pathways involved in tumor growth and progression. For instance, modifications to the nitro or chloro groups have been investigated to optimize binding affinity and metabolic stability, leading to more effective candidates for clinical trials. The ability to fine-tune these structural features underscores the importance of 5-Chloro-4-methyl-2-nitromandelic acid as a scaffold for oncology research.
Furthermore, 5-Chloro-4-methyl-2-nitromandelic acid has been utilized in the synthesis of compounds targeting neurological disorders. The mandelic acid moiety is known to interact with biological systems in ways that may be beneficial for neuroprotective therapies. Researchers have leveraged this compound to develop molecules that modulate neurotransmitter activity or inhibit enzymes associated with neurodegenerative conditions. The nitro and chloro groups provide handles for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
The pharmaceutical industry has also shown interest in 5-Chloro-4-methyl-2-nitromandelic acid due to its potential as a precursor for antimicrobial agents. The structural features present in this compound can be modified to enhance interactions with bacterial cell walls or metabolic pathways, leading to novel antibiotics or antifungal drugs. Current research efforts are focused on optimizing synthetic routes to improve yield and purity, ensuring that sufficient quantities of this intermediate are available for large-scale applications.
From an industrial perspective, the production of 5-Chloro-4-methyl-2-nitromandelic acid requires careful optimization to ensure cost-effectiveness and scalability. Advances in catalytic processes and green chemistry principles have enabled more sustainable methods for synthesizing this compound, reducing waste and energy consumption. These innovations are crucial for meeting the growing demand from pharmaceutical companies seeking high-quality intermediates for drug development.
The analytical characterization of 5-Chloro-4-methyl-2-nitromandelic acid is another critical aspect that has been extensively studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These analytical methods are essential for ensuring that researchers receive consistent and reliable material for their experiments, which is paramount for reproducible scientific outcomes.
In conclusion, 5-Chloro-4-methyl-2-nitromandelic acid (CAS No. 1807276-31-8) represents a significant compound in modern medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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